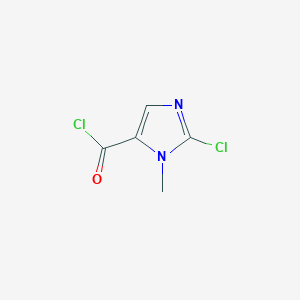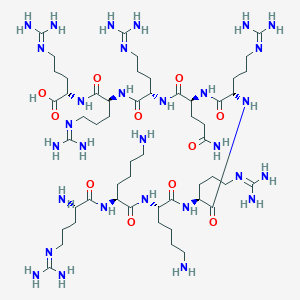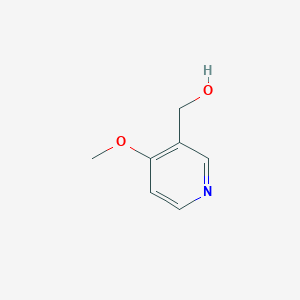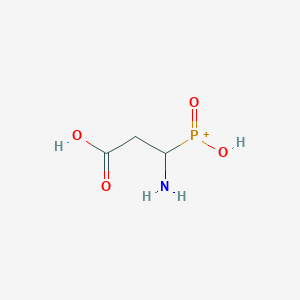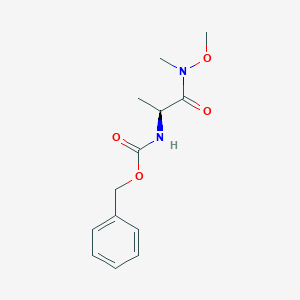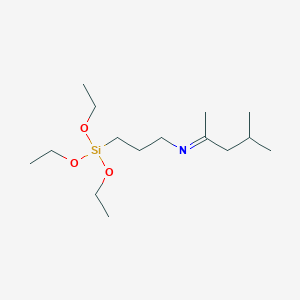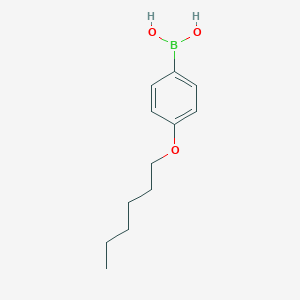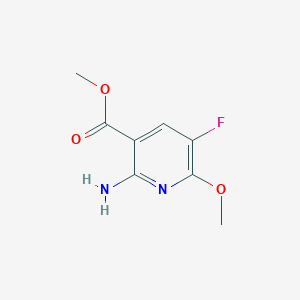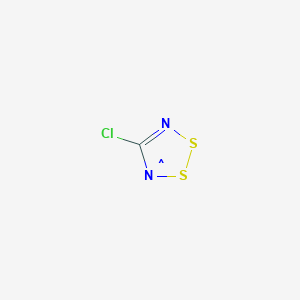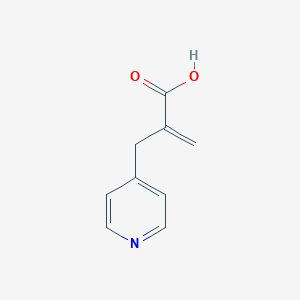
2-(Pyridin-4-ylmethyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-ylmethyl)prop-2-enoic acid, also known as 4-(2-oxo-2-propenyl)pyridine, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyridine family, which is known for its diverse range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to induce oxidative stress in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as NADPH oxidase and lipoxygenase. It has also been shown to reduce the levels of reactive oxygen species (ROS) in cells. Additionally, this compound has been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid in lab experiments is its high purity and yield. This makes it suitable for large-scale production and reduces the variability between batches. However, one of the limitations of using this compound is its relatively high cost compared to other compounds that have similar biological activities.
Zukünftige Richtungen
There are several future directions for the use of 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid in scientific research. One of the most promising directions is in the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, this compound has shown potential in the treatment of inflammatory diseases, and further studies are needed to explore its full therapeutic potential in this area.
In conclusion, 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in cancer research and the treatment of inflammatory diseases make it a promising candidate for further research. The synthesis method of this compound has a high yield and purity, making it suitable for large-scale production. However, the relatively high cost of this compound compared to other compounds with similar biological activities is a limitation. Further studies are needed to fully understand the mechanism of action of this compound and to determine its full therapeutic potential in vivo.
Synthesemethoden
The synthesis of 2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid involves the reaction of 2-(Pyridin-4-ylmethyl)prop-2-enoic acidpyridinemethanol with acrolein in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-(Pyridin-4-ylmethyl)prop-2-enoic acidylmethyl)prop-2-enoic acid has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. This makes it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
123829-75-4 |
|---|---|
Produktname |
2-(Pyridin-4-ylmethyl)prop-2-enoic acid |
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
2-(pyridin-4-ylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5H,1,6H2,(H,11,12) |
InChI-Schlüssel |
IKRWMZVDIMKRTI-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=NC=C1)C(=O)O |
Kanonische SMILES |
C=C(CC1=CC=NC=C1)C(=O)O |
Synonyme |
4-Pyridinepropanoicacid,-alpha--methylene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



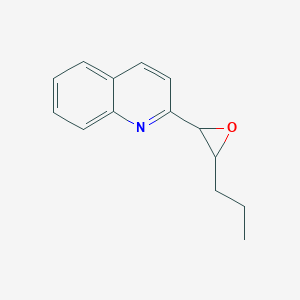
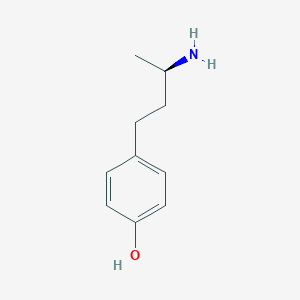
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)


